Home > Products > Screening Compounds P95325 > Zofenopril calcium
Zofenopril calcium - 81938-43-4

Zofenopril calcium

Catalog Number: EVT-287114
CAS Number: 81938-43-4
Molecular Formula: C44H44CaN2O8S4
Molecular Weight: 897.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zofenopril calcium is a prodrug ester analog of captopril. [] Its biological activity is primarily attributed to its active metabolite, SQ 26,333. [] Zofenopril calcium is categorized as an angiotensin-converting enzyme (ACE) inhibitor. [, ] In scientific research, it serves as a valuable tool for investigating the renin-angiotensin system, cardiovascular physiology, and the development of novel drug delivery systems.

Future Directions
  • Elucidating the specific enzymes and mechanisms involved in its bioactivation and metabolism. [, ]
  • Further characterizing its molecular structure, particularly the active metabolite SQ 26,333, to gain a deeper understanding of its interactions and properties. []
  • Investigating the potential synergy between its ACE inhibitory and free radical scavenging properties in contributing to its cardioprotective effects. []
  • Optimizing its formulation and delivery through novel approaches like nanotechnology or other advanced drug delivery systems to enhance its therapeutic efficacy. [, ]
  • Exploring its potential therapeutic benefits in other conditions beyond cardiovascular diseases, such as diabetic nephropathy, based on preclinical evidence. []
Source and Classification

Zofenopril calcium originates from the compound zofenopril, which was first synthesized in the 1980s. It belongs to the class of drugs known as angiotensin-converting enzyme inhibitors, which are pivotal in the treatment of cardiovascular diseases by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, reduced blood pressure, and decreased workload on the heart.

Synthesis Analysis

The synthesis of zofenopril calcium involves multiple steps that utilize specific reagents and conditions. A notable method includes:

  1. Starting Materials: The synthesis begins with N-acetyl-L-oxyproline.
  2. Esterification: N-acetyl-L-oxyproline is reacted with methanol to form an ester.
  3. Sulfonation: Paratoluensulfonyl chloride is introduced to sulfonate the intermediate.
  4. Substitution: A thiophenyl group is substituted into the structure.
  5. Hydrolysis: The product undergoes basic hydrolysis to yield zofenopril free acid.
  6. Formation of Calcium Salt: The zofenopril free acid is then converted into its calcium salt through a reaction with calcium dichloride dihydrate under controlled conditions (temperature of 85-90 °C for 3-5 hours) and subsequent purification steps .

This multi-step synthesis highlights the complexity involved in producing zofenopril calcium, ensuring high purity and efficacy.

Molecular Structure Analysis

Zofenopril calcium has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is C44H44CaN2O8S4C_{44}H_{44}CaN_{2}O_{8}S_{4}, indicating the presence of:

  • Calcium Ion: Essential for the stability of the compound.
  • Thiol Group: Contributes to its reactivity and interaction with biological targets.
  • Proline Derivative: Provides structural integrity and influences bioactivity.

The stereochemistry is significant, particularly in the configuration of chiral centers which are essential for its binding affinity to the angiotensin-converting enzyme .

Chemical Reactions Analysis

Zofenopril calcium participates in various chemical reactions, primarily related to its mechanism of action as an enzyme inhibitor:

  1. Enzymatic Reaction: It inhibits the activity of angiotensin-converting enzyme, reducing the formation of angiotensin II.
  2. Hydrolysis Reactions: The compound can undergo hydrolysis under specific conditions, leading to the release of active metabolites.
  3. Salt Formation: The conversion from free acid to calcium salt involves ionic interactions that enhance solubility and stability.

These reactions are crucial for understanding how zofenopril calcium functions therapeutically within biological systems .

Mechanism of Action

The primary mechanism of action for zofenopril calcium involves inhibition of angiotensin-converting enzyme. This results in:

  • Decreased Angiotensin II Levels: Leads to vasodilation and reduced blood pressure.
  • Inhibition of Bradykinin Degradation: Enhanced bradykinin levels contribute to further vasodilation effects.
  • Renal Protective Effects: By reducing systemic vascular resistance, it alleviates strain on renal function.

These mechanisms underscore the compound's effectiveness in treating hypertension and heart failure by modulating the renin-angiotensin system .

Physical and Chemical Properties Analysis

Zofenopril calcium exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Very slightly soluble in water and methanol; practically insoluble in acetonitrile.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation in pharmaceutical preparations and its bioavailability when administered .

Applications

Zofenopril calcium has significant applications in medicine, particularly in:

  1. Hypertension Management: Used as a first-line treatment for high blood pressure.
  2. Heart Failure Treatment: Provides symptomatic relief and improves outcomes in patients with heart failure.
  3. Renal Protection: Beneficial in diabetic patients by slowing progression of nephropathy.

Additionally, ongoing research explores its potential use in combination therapies with other antihypertensive agents to enhance therapeutic outcomes .

Introduction to Zofenopril Calcium in Cardiovascular Pharmacology

Historical Development of Sulfhydryl-Containing ACE Inhibitors

The development of sulfhydryl-containing ACE inhibitors represents a pivotal chapter in cardiovascular pharmacology:

  • Captopril prototype (1970s): As the first orally active ACE inhibitor, captopril established the therapeutic potential of sulfhydryl-based molecular design. Its discovery validated ACE inhibition as an effective antihypertensive strategy but revealed limitations including short duration of action and adverse effect profiles linked to the sulfhydryl moiety [3] [8].
  • Zofenopril's optimization (1980s): Developed to overcome captopril's limitations, zofenopril incorporated strategic molecular modifications: (1) esterification creating a prodrug with improved oral bioavailability; (2) enhanced lipophilicity facilitating tissue penetration; and (3) stabilization of the sulfhydryl group reducing adverse reactions while preserving antioxidant capacity [3] [6]. Preclinical studies demonstrated zofenopril's superior ACE-binding affinity (IC₅₀ = 8 nM vs. captopril's 23 nM in rabbit lung assays) and prolonged duration of action (>17 hours in hypertensive models) [3].
  • Molecular evolution: The sulfhydryl group's zinc-coordinating capability remained essential for ACE binding, but zofenopril's benzoylthio moiety provided steric protection and metabolic stability. This design significantly reduced adverse effects while maintaining the sulfhydryl's beneficial antioxidant properties [2] [9].

Table 1: Pharmacological Profile of Sulfhydryl vs. Non-Sulfhydryl ACE Inhibitors

ParameterCaptoprilZofenoprilEnalaprilRamipril
IC₅₀ (nM)2382015
Sulfhydryl GroupYesYesNoNo
ProdrugNoYesYesYes
Relative LipophilicityLowHighModerateModerate
Tissue ACE AffinityModerateHighModerateModerate
Antioxidant CapacityModerateHighLowLow

Source: Derived from preclinical pharmacological data [3] [7] [8]

The pharmacokinetic profile of zofenopril further distinguished it from earlier sulfhydryl compounds: rapid absorption (Tₘₐₓ ≈ 1.5 hours), extensive hepatic conversion to zofenoprilat, and dual renal-hepatic elimination pathways [1] [5]. Importantly, its high volume of distribution (96 L) and protein binding (88%) facilitated extensive tissue distribution, particularly to cardiovascular tissues [1] [6].

Zofenopril’s Role in the Evolution of Cardioprotective Pharmacotherapies

Zofenopril represents a paradigm shift from purely hemodynamic agents to organ-protective therapeutics through three interconnected mechanisms:

  • Tissue ACE suppression: Zofenopril's lipophilic nature enables profound inhibition of tissue-based ACE, particularly in cardiac and vascular endothelium. This contrasts with earlier ACE inhibitors exhibiting primarily plasma activity. Cardiac tissue ACE inhibition exceeds 90% at therapeutic doses, reducing local angiotensin II production and bradykinin degradation more effectively than non-sulfhydryl agents [2] [8].
  • Antioxidant activity: The sulfhydryl group functions as a potent reactive oxygen species (ROS) scavenger. Experimental models demonstrate zofenopril's capacity to reduce lipid peroxidation by 68% and preserve glutathione (GSH) reserves during ischemia-reperfusion injury [7] [9]. This antioxidant action mitigates oxidative damage to cardiomyocytes and endothelial cells independently of ACE inhibition [2] [7].
  • Hydrogen sulfide (H₂S) modulation: Zofenopril enhances H₂S bioavailability through sulfhydryl-dependent pathways. H₂S exerts vasodilatory, anti-apoptotic, and mitochondrial protective effects. Spontaneously hypertensive rats treated with zofenopril exhibit 2.3-fold higher cardiac H₂S levels versus untreated controls, correlating with improved endothelial function and attenuated remodeling [4] [9].

Table 2: Cardioprotective Effects of Zofenopril in Experimental and Clinical Studies

Model/ConditionInterventionKey OutcomesProposed Mechanism
Rat Ischemia-ReperfusionZofenopril 10⁻⁵ M87% improvement in post-ischemic function vs. controlAntioxidant effect, ATP preservation
Doxorubicin Cardiotoxicity (Rat)15 mg/kg/day × 9 weeks76% reduction in QaT interval prolongationAttenuation of mitochondrial damage
Human Endothelial Cells30-60 μM65% reduction in oxLDL-induced VCAM-1ROS scavenging, NF-κB inhibition
SMILE Program (AMI Patients)30 mg bid × 6 weeks29% mortality risk reduction at 1 yearTissue ACE inhibition, infarct size limitation
ACE2-Inhibited Hypertensive Rats10 mg/kg/day × 10 daysImproved LVEF by 18% despite ACE2 blockadeH₂S-mediated vasodilation, NO modulation

Source: Compiled from multiple research findings [2] [4] [7]

Clinical validation emerged from the landmark SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, which demonstrated zofenopril's mortality benefit in anterior myocardial infarction patients. At one-year follow-up, zofenopril-treated patients exhibited 29% risk reduction for death or severe heart failure compared with placebo – an effect exceeding other contemporary ACE inhibitors in similar populations [2] [8]. This cardioprotective advantage is attributed to zofenopril's unique capacity to simultaneously modulate neurohormonal activation (via ACE inhibition) and cellular oxidative stress (via sulfhydryl-mediated pathways) during ischemic injury [2] [7].

Comparative Positioning Within the ACE Inhibitor Class

Zofenopril occupies a distinct niche among ACE inhibitors due to its unique physicochemical and pharmacological properties:

  • Lipophilicity and tissue distribution: With an octanol-water partition coefficient (log P) of 3.1, zofenopril demonstrates substantially greater lipophilicity than enalapril (log P = 0.9), lisinopril (log P = -1.2), or ramipril (log P = 1.5). This property facilitates 3-5 times greater cardiac tissue penetration compared to carboxyl-containing ACE inhibitors [2] [8]. Cardiac tissue-plasma concentration ratios reach 4.7:1 for zofenoprilat versus <2:1 for most other ACE inhibitors, enabling sustained inhibition of cardiac ACE activity (>80% at 24 hours post-dose) [3] [8].
  • Sulfhydryl-specific actions: Unlike carboxyl or phosphinyl-containing ACE inhibitors, zofenopril's sulfhydryl group:
  • Enhances endothelial function through H₂S-mediated pathways, improving flow-mediated dilation by 35% versus non-sulfhydryl agents in hypertensive models [4] [9]
  • Provides potent antioxidant activity, reducing superoxide production by 62% in human endothelial cells exposed to oxidized LDL [9]
  • Preserves catalytic activity of coenzyme Q-dependent mitochondrial enzymes, maintaining cellular energy production during ischemia [7]
  • Pharmacodynamic profile: Zofenoprilat exhibits slower dissociation from ACE compared to captopril (t½ > 40 minutes vs. <15 minutes), contributing to its prolonged duration despite similar elimination half-lives (5.5 hours). This persistent binding underlies its twice-daily dosing efficacy in hypertension and post-infarction management [1] [5].

Table 3: Comparative Pharmacological Properties of Major ACE Inhibitors

PropertyZofenoprilCaptoprilEnalaprilRamiprilFosinopril
Functional GroupSulfhydrylSulfhydrylCarboxylCarboxylPhosphinyl
ProdrugYesNoYesYesYes
Oral Bioavailability70%65%60%50-60%36%
Active MetaboliteZofenoprilatNoneEnalaprilatRamiprilatFosinoprilat
Elimination PathwaysRenal/HepaticRenalRenalRenalHepatic/Renal
Vd (L/kg)1.30.71.71.20.3
Plasma Protein Binding88%30%50%73%99%
Relative Tissue AffinityHighModerateModerateModerate-HighModerate
Antioxidant CapacityHighModerateLowLowLow

Source: Pharmacokinetic and pharmacodynamic comparisons [1] [2] [5]

The clinical implications of these properties are significant: in hypertensive patients with metabolic syndrome, zofenopril reduced carotid intima-media thickness progression by 52% compared to amlodipine despite similar blood pressure control – an effect attributed to its dual endothelial protective and antioxidant actions [2]. Similarly, in experimental diabetes models, zofenopril prevented cardiac fibrosis more effectively than non-sulfhydryl ACE inhibitors through glutathione-dependent mechanisms [7] [9]. These differential benefits position zofenopril as particularly suitable for patients with ischemic heart disease, endothelial dysfunction, or oxidative stress-mediated cardiovascular damage [2] [10].

Properties

CAS Number

81938-43-4

Product Name

Zofenopril calcium

IUPAC Name

calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

Molecular Formula

C44H44CaN2O8S4

Molecular Weight

897.2 g/mol

InChI

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1

InChI Key

NSYUKKYYVFVMST-LETVYOFWSA-L

SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Solubility

Soluble in DMSO

Synonyms

SQ 26900
SQ 26991
SQ-26900
SQ-26991
Zofenil
zofenopril
zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer
Zofil

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.